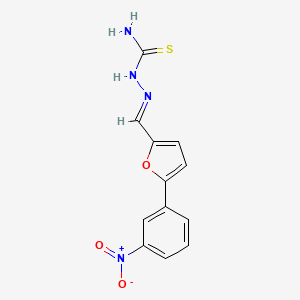

5-(3-nitrophenyl)-2-furaldehyde thiosemicarbazone

Description

The exact mass of the compound 5-(3-nitrophenyl)-2-furaldehyde thiosemicarbazone is 290.04736137 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(3-nitrophenyl)-2-furaldehyde thiosemicarbazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-nitrophenyl)-2-furaldehyde thiosemicarbazone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O3S/c13-12(20)15-14-7-10-4-5-11(19-10)8-2-1-3-9(6-8)16(17)18/h1-7H,(H3,13,15,20)/b14-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBHVMNLTVALLC-VGOFMYFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(3-Nitrophenyl)-2-furaldehyde thiosemicarbazone (5-NF-TSC) is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

5-NF-TSC is characterized by its unique chemical structure, which includes a furan ring and a nitrophenyl group. Its molecular formula is , and it has been synthesized through various methods, often involving the condensation of 2-furaldehyde with thiosemicarbazone derivatives .

Biological Activity Overview

Antimicrobial Activity

5-NF-TSC exhibits notable antimicrobial properties against a variety of bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Clostridium difficile. Studies have shown that the compound effectively inhibits the growth of these pathogens, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 5-NF-TSC has been explored in several studies. The compound induces apoptosis in cancer cells through reactive oxygen species (ROS)-mediated pathways. Cellular assays demonstrated significant cytotoxic effects on breast cancer cell lines (e.g., MCF-7) and glioma cells (C6), with IC50 values indicating effective dose ranges .

The mechanism by which 5-NF-TSC exerts its biological effects involves several biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as cathepsin B, which is involved in tumor progression and metastasis.

- Induction of Apoptosis : It promotes cell death through ROS generation, leading to mitochondrial dysfunction and activation of caspases, essential for apoptosis.

- Molecular Interactions : Molecular docking studies indicate that 5-NF-TSC binds effectively to target proteins, disrupting their function and altering cellular signaling pathways .

Table 1: Summary of Biological Activities

Notable Research Findings

- A study reported that 5-NF-TSC displayed a strong correlation between its structural features (e.g., nitro group presence) and antimicrobial efficacy against resistant bacterial strains .

- Another investigation highlighted the compound's ability to enhance the efficacy of existing chemotherapeutics when used in combination therapy against breast cancer cells .

Pharmacokinetics

Pharmacokinetic studies suggest that 5-NF-TSC possesses favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. Theoretical modeling using tools like SwissADME indicates good solubility and permeability, which are critical for therapeutic applications .

Scientific Research Applications

Antimicrobial Activity

5-NF-TSC has demonstrated significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. Notable findings include:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.

- Clostridium difficile : MIC values ranging from 16 to 32 µg/mL.

- Escherichia coli : MIC of 64 µg/mL.

- Candida albicans : MIC of 32 µg/mL .

These results indicate that 5-NF-TSC could serve as a potential therapeutic agent for treating infections caused by resistant bacterial strains.

Anticancer Activity

Research indicates that 5-NF-TSC exhibits antiproliferative effects on various cancer cell lines. Key findings include:

- Breast Cancer (MCF7) : Induces apoptosis and enhances the effectiveness of cisplatin in triple-negative breast cancer cells (MDA-MB231).

- Lung Adenocarcinoma (A549) : Shows significant cytotoxicity .

The compound's mechanism involves the inhibition of cathepsin B, an enzyme linked to tumor progression, suggesting its potential in cancer therapy.

Study on Antimicrobial Efficacy Against Clostridium difficile

A study highlighted the effectiveness of structural modifications in enhancing the antimicrobial activity of derivatives of 5-NF-TSC against C. difficile. The presence of the nitro group was found to be crucial for maintaining potency against this pathogen .

Antitumor Activity in Breast Cancer Models

In vitro studies demonstrated that 5-NF-TSC significantly inhibited the growth of estrogen-receptor-positive breast cancer cells while enhancing the cytotoxic effects of standard chemotherapeutics like cisplatin. This suggests that it could be developed as a complementary therapeutic agent in cancer treatment .

Pharmacokinetics and Computational Studies

Computational models such as SwissADME have been employed to assess the pharmacokinetic properties of 5-NF-TSC. These studies suggest favorable absorption characteristics and moderate solubility in organic solvents, which are beneficial for its bioavailability in therapeutic applications.

Q & A

Q. What are the standard synthetic protocols for preparing 5-(3-nitrophenyl)-2-furaldehyde thiosemicarbazone and its metal complexes?

The ligand is synthesized by refluxing equimolar amounts of 5-(3-nitrophenyl)-2-furaldehyde and thiosemicarbazide in dry methanol under acidic or neutral conditions for 6–12 hours. Purification involves cooling the reaction mixture to room temperature, followed by recrystallization in ethanol . Metal complexes (e.g., Ni(II), Cu(II), Zn(II)) are prepared by reacting the ligand with metal salts (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O) in ethanol/water mixtures under reflux (1–3 hours). Precipitates are filtered, washed with ethanol, and dried under vacuum .

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Key techniques include:

- FT-IR : Identifies functional groups (e.g., ν(C=N) at 1590–1620 cm⁻¹, ν(C=S) at 750–800 cm⁻¹) .

- ¹H/¹³C NMR : Confirms tautomeric forms (thione vs. thiol) and proton environments .

- ESI-MS : Validates molecular weight and ligand-metal stoichiometry .

- Elemental analysis : Verifies purity and empirical formulas (e.g., C, H, N, S content) .

Q. What are the common biological assays used to evaluate the antimicrobial efficacy of this compound?

- Agar dilution/microdilution : Determines minimum inhibitory concentrations (MICs) against bacterial/fungal strains .

- Cytotoxicity assays (MTT) : Tests activity against tumor cell lines (e.g., J774 macrophages) compared to normal cells .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical predictions and experimental spectral data (e.g., unexpected tautomeric forms)?

Q. What strategies optimize the anticancer activity of this thiosemicarbazone through metal coordination?

- Chelate with redox-active metals like Cu(II) or Ni(II), which enhance ROS generation and DNA intercalation .

- Test complexes against drug-resistant cell lines using flow cytometry to assess apoptosis/necrosis .

- Modify substituents on the phenyl ring (e.g., electron-withdrawing nitro groups) to improve lipophilicity and membrane penetration .

Q. How to assess the chelation behavior and stoichiometry of metal complexes with this ligand?

- Job’s method (continuous variation) : Determines metal-ligand stoichiometry (e.g., 1:2 for Cu(II) complexes) .

- Molar conductivity : Distinguishes between electrolytic (e.g., [Cu(L)₂]Cl₂) and non-electrolytic complexes .

- Magnetic susceptibility measurements : Identifies geometry (e.g., octahedral Ni(II) vs. square planar Cu(II)) .

Q. What in silico approaches predict the ADMET profiles of thiosemicarbazones?

- SwissADME : Predicts bioavailability (Lipinski’s rule of five), blood-brain barrier permeability, and solubility .

- pkCSM : Estimates toxicity (hepatotoxicity, AMES mutagenicity) and metabolism (CYP450 interactions) .

- Validate predictions with in vitro assays (e.g., plasma protein binding, microsomal stability) .

Q. How to address low solubility issues during biological testing?

Q. How to confirm the bidentate vs. tridentate coordination mode in metal complexes?

Q. How do structural modifications (e.g., nitro group position) influence redox properties and bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.